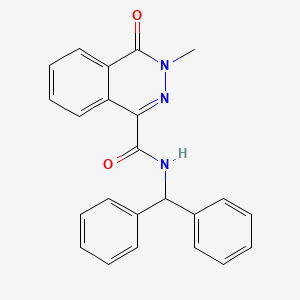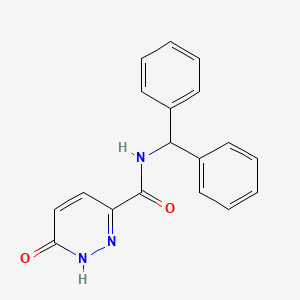![molecular formula C14H14BrN5O4 B11489180 N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11489180.png)
N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(アセチルアミノ)フェニル]-2-(4-ブロモ-5-メチル-3-ニトロ-1H-ピラゾール-1-イル)アセトアミド: は、芳香族構造と複素環構造を組み合わせた複雑な有機化合物です。
合成方法
合成経路と反応条件
N-[4-(アセチルアミノ)フェニル]-2-(4-ブロモ-5-メチル-3-ニトロ-1H-ピラゾール-1-イル)アセトアミドの合成は、通常、多段階有機反応を伴います。一般的なアプローチとしては、まずピラゾールコア構造を合成し、その後、ブロモ、メチル、ニトロ置換基を導入します。最後の段階では、フェニル環のアミノ基をアシル化します。
ピラゾールコアの合成: ピラゾールコアは、ヒドラジンと1,3-ジケトンを酸性条件下で反応させることで合成できます。
置換基の導入: ブロモ、メチル、ニトロ基は、求電子置換反応によって導入できます。
アシル化: 最後の段階では、ピリジンなどの塩基の存在下で、無水酢酸を使用してフェニル環のアミノ基をアシル化します。
工業的生産方法
この化合物の工業生産は、同様のステップで行われる可能性がありますが、大規模合成用に最適化されます。これには、反応条件と収率をより適切に制御するための連続フロー反応器の使用が含まれます。
化学反応解析
反応の種類
N-[4-(アセチルアミノ)フェニル]-2-(4-ブロモ-5-メチル-3-ニトロ-1H-ピラゾール-1-イル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
還元: ブロモ基は、求核置換反応によって他の求核剤で置換できます。
置換: アセチル基は、酸性または塩基性条件下で加水分解されて、対応するアミンを生成します。
一般的な試薬と条件
酸化: 水素ガス、パラジウム触媒。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: 水酸化ナトリウム、塩酸。
主な生成物
ニトロ基の還元: アミノ誘導体。
ブロモ基の置換: 使用する求核剤に応じてさまざまな置換誘導体。
アセチル基の加水分解: 対応するアミン。
科学研究への応用
医薬品化学: 特定の酵素や受容体を標的とした新薬開発のリード化合物として使用できます。
材料科学: その独特の構造により、特定の電子特性や光学特性を持つ新規材料の開発のための候補となります。
生物学研究: さまざまな置換基が生物活性に及ぼす影響を研究するために使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core pyrazole structure, followed by the introduction of the bromo, methyl, and nitro substituents. The final step involves the acylation of the amino group on the phenyl ring.
Preparation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Substituents: The bromo, methyl, and nitro groups can be introduced through electrophilic aromatic substitution reactions.
Acylation: The final step involves the acylation of the amino group on the phenyl ring using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields.
化学反応の分析
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products
Reduction of Nitro Group: Amino derivative.
Substitution of Bromo Group: Various substituted derivatives depending on the nucleophile used.
Hydrolysis of Acetyl Group: Corresponding amine.
科学的研究の応用
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of various substituents on biological activity.
作用機序
N-[4-(アセチルアミノ)フェニル]-2-(4-ブロモ-5-メチル-3-ニトロ-1H-ピラゾール-1-イル)アセトアミドの正確な作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素や受容体に結合することにより、それらの活性を調節する可能性があります。ニトロ基とブロモ基の存在は、その結合親和性と特異性に影響を与える可能性があります。
類似化合物の比較
類似化合物
N-[4-(アセチルアミノ)フェニル]-2-(4-クロロ-5-メチル-3-ニトロ-1H-ピラゾール-1-イル)アセトアミド: ブロモ基の代わりにクロロ基を持つ同様の構造。
N-[4-(アセチルアミノ)フェニル]-2-(4-ブロモ-5-エチル-3-ニトロ-1H-ピラゾール-1-イル)アセトアミド: メチル基の代わりにエチル基を持つ同様の構造。
独自性
N-[4-(アセチルアミノ)フェニル]-2-(4-ブロモ-5-メチル-3-ニトロ-1H-ピラゾール-1-イル)アセトアミドにおける置換基のユニークな組み合わせにより、化学的および生物学的な特性が異なり、さまざまな用途に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
N-[4-(acetylamino)phenyl]-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with a chloro group instead of a bromo group.
N-[4-(acetylamino)phenyl]-2-(4-bromo-5-ethyl-3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of substituents in N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide gives it distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H14BrN5O4 |
|---|---|
分子量 |
396.20 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H14BrN5O4/c1-8-13(15)14(20(23)24)18-19(8)7-12(22)17-11-5-3-10(4-6-11)16-9(2)21/h3-6H,7H2,1-2H3,(H,16,21)(H,17,22) |
InChIキー |
GBTRMINHMVQOBN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-Triazin-2-amine, 1-cyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-](/img/structure/B11489105.png)
![Methyl ({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate](/img/structure/B11489117.png)
![4-(4-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11489118.png)
![4-cyclohexyl-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide](/img/structure/B11489121.png)
![N-[(5-bromofuran-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489125.png)
![3-phenyl-2-{[(1-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11489133.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B11489139.png)
![2-Amino-3-[(4-chlorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile](/img/structure/B11489146.png)

![5-(2-fluorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11489171.png)

![2'-amino-1-ethyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B11489185.png)
![Ethyl 7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11489193.png)
![1,3-Benzoxazole-5-carboxylic acid, 7-[(2-furanylcarbonyl)amino]-2-(phenylmethyl)-, methyl ester](/img/structure/B11489194.png)
